N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole core substituted with a sulfanyl group, a 3-methoxyphenyl moiety at position 5, and a 1H-pyrrol-1-yl group at position 2.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-29-17-9-7-8-16(14-17)21-24-25-22(27(21)26-12-5-6-13-26)31-15-20(28)23-18-10-3-4-11-19(18)30-2/h3-14H,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGSGQUNJBPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs vary in substituents on the triazole ring, acetamide chain, and aromatic groups. Key comparisons include:
Key Observations :
- Methoxy vs. Chloro Substitution : Methoxy groups (as in the target compound) increase electron-donating capacity and solubility compared to chloro substituents (e.g., 6m), which enhance electrophilicity and receptor binding .
- Heterocyclic Variations : The 1H-pyrrol-1-yl group in the target compound may offer better π-stacking than phenyl (in ) or furan (in ), influencing bioavailability .
Comparison :
- The target compound likely employs a hybrid approach, combining cycloaddition (for triazole formation) and alkylation (for sulfanyl-acetamide linkage), similar to .
- Yields for analogous compounds range from 67% () to lower efficiencies in multi-step syntheses .
Physicochemical Properties
Key Notes:
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